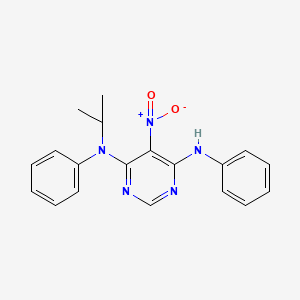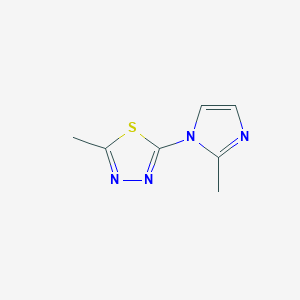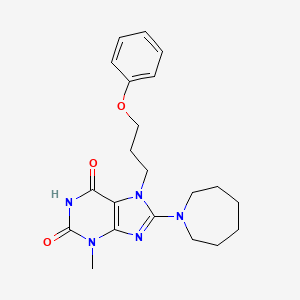
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Structural Analysis and Tautomeric Properties
A study conducted by Bacsa et al. (2013) focused on the solid-state tautomeric structure and invariom refinement of a compound closely related to 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide, providing insights into the conformation and tautomeric structure of the molecule in the solid state. This study utilized single-crystal X-ray crystallography to determine the molecule's electron distribution, highlighting the existence of the molecule in the enol form and detailing its electrostatic properties derived from molecular charge density. The results contribute to understanding the structural dynamics of similar compounds in various states, suggesting potential applications in drug design and development (Bacsa, Okello, Singh, & Nair, 2013).
Antimicrobial and Anticancer Activity
Research on compounds with structural similarities to 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide has demonstrated significant antimicrobial and anticancer activities. For example, a study by Asahina et al. (2008) synthesized novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, showing potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. These findings suggest the potential application of structurally related compounds in treating bacterial infections resistant to conventional antibiotics (Asahina, Takei, Kimura, & Fukuda, 2008). Additionally, Fekri et al. (2019) demonstrated that Schiff base ligands derived from hydrazone and their transition metal complexes exhibited higher antibacterial and anticancer activities than their free ligands, indicating the potential of such compounds in developing new therapeutic agents (Fekri, Salehi, Asadi, & Kubicki, 2019).
Fluorescence Properties for Biological Applications
Yamaji et al. (2017) explored the synthesis and photophysical properties of benzamides, leading to the development of novel blue fluorophores. These compounds, including those with pyridazine and pyrazine moieties, emitted blue fluorescence with potential applications in biological imaging and organic material development. The study's findings on the luminescence properties of these compounds could inform the design of fluorescent probes based on the structure of 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide for biomedical research (Yamaji, Kato, Tomonari, Mamiya, Goto, Okamoto, Nakamura, & Tani, 2017).
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-pyridin-2-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-13-5-3-4-12(10-13)11-22-16(23)8-7-14(21-22)17(24)20-15-6-1-2-9-19-15/h1-10H,11H2,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAOYSWJZBHCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587695.png)
methanone](/img/structure/B2587696.png)



![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide](/img/structure/B2587704.png)

![2,6-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2587708.png)

![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2587710.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2587711.png)


